1-(Chloromethyl)-3-nitro-5-(trifluoromethyl)benzene
Overview
Description
1-(Chloromethyl)-3-nitro-5-(trifluoromethyl)benzene is an organic compound characterized by the presence of a chloromethyl group, a nitro group, and a trifluoromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: . The reaction conditions often involve the use of strong acids like sulfuric acid and nitric acid to facilitate the nitration process.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of 1-(Chloromethyl)-3-nitro-5-(trifluoromethyl)benzene on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-3-nitro-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions, using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, where the chloromethyl group is oxidized to form different functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Reduction: Hydrogen gas, palladium on carbon (Pd/C), and other reducing agents are used.
Oxidation: Oxidizing agents like potassium permanganate and chromium trioxide are employed.
Major Products:
Substitution: Products include derivatives where the chlorine atom is replaced by other functional groups.
Reduction: The major product is 1-(Aminomethyl)-3-nitro-5-(trifluoromethyl)benzene.
Oxidation: Products vary depending on the oxidizing agent used and the reaction conditions.
Scientific Research Applications
1-(Chloromethyl)-3-nitro-5-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-3-nitro-5-(trifluoromethyl)benzene involves its interaction with various molecular targets and pathways. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound’s stability and reactivity. The nitro group can participate in redox reactions, while the chloromethyl group can undergo substitution reactions, leading to the formation of various derivatives .
Comparison with Similar Compounds
- 1-(Chloromethyl)-3-nitrobenzene
- 1-(Chloromethyl)-5-(trifluoromethyl)benzene
- 1-(Nitromethyl)-3-chloro-5-(trifluoromethyl)benzene
Comparison: 1-(Chloromethyl)-3-nitro-5-(trifluoromethyl)benzene is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct chemical properties. Compared to similar compounds, it exhibits higher reactivity in substitution and reduction reactions, making it a valuable intermediate in organic synthesis .
Biological Activity
1-(Chloromethyl)-3-nitro-5-(trifluoromethyl)benzene is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a chloromethyl group, a nitro group, and a trifluoromethyl group contributes to its reactivity and interaction with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
This compound has the following chemical structure:
- Molecular Formula : C₈H₅ClF₃N₂O₂
- Molecular Weight : 241.58 g/mol
- CAS Number : 328-72-3
The compound features a phenyl ring substituted with a chloromethyl group at the first position, a nitro group at the third position, and a trifluoromethyl group at the fifth position. This unique substitution pattern influences its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes by binding to their active sites, thereby altering metabolic pathways.
- Receptor Interaction : It may interact with cell surface receptors, modulating signaling pathways that influence cellular responses.
- Metabolic Activation : Upon metabolism, the compound can generate active metabolites that exert pharmacological effects.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against certain bacterial strains, potentially making it useful in developing new antibiotics.
- Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : The compound has demonstrated potential neuroprotective effects in vitro, indicating its usefulness in neurodegenerative disease models.
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Antimicrobial | Inhibits growth of Gram-positive bacteria | |
Anticancer | Induces apoptosis in cancer cell lines | |
Neuroprotective | Protects neuronal cells from oxidative stress |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition of growth in Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Activity
In vitro assays conducted on human cancer cell lines revealed that the compound effectively induced apoptosis at micromolar concentrations. Mechanistic studies indicated that it activates caspase pathways, leading to programmed cell death.
Case Study 3: Neuroprotective Properties
Research focusing on neuroprotection demonstrated that treatment with this compound reduced oxidative stress markers in neuronal cultures exposed to toxic agents. This suggests its potential role in developing therapies for neurodegenerative diseases like Alzheimer's.
Properties
IUPAC Name |
1-(chloromethyl)-3-nitro-5-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO2/c9-4-5-1-6(8(10,11)12)3-7(2-5)13(14)15/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHLGDSKENSUSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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